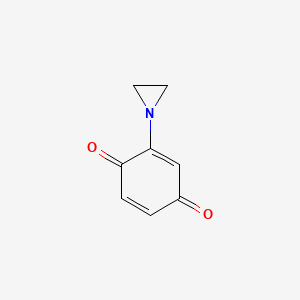
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate is a synthetic organic compound with the molecular formula C17H24F3N3O2 It is characterized by the presence of a trifluoromethyl group, an amino group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted products with various functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. The amino group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate
Uniqueness
Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H24F3N3O2 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)22-12-6-8-23(9-7-12)14-5-4-11(21)10-13(14)17(18,19)20/h4-5,10,12H,6-9,21H2,1-3H3,(H,22,24) |
Clave InChI |
BBZGFMPGOGIKLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
